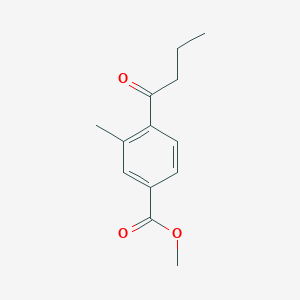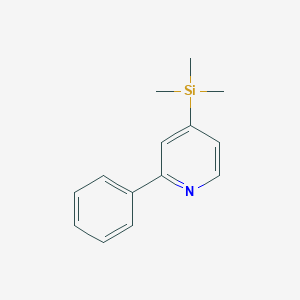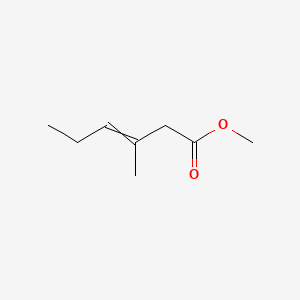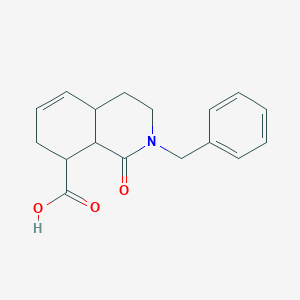
5-Ethyl-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 5, a methyl group at position 3, and a phenyl group at position 1, along with a carbonitrile group at position 4. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
The synthesis of 1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- can be achieved through various synthetic routes. One common method involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent introduction of the carbonitrile group. Another approach is the 1,3-dipolar cycloaddition reaction of nitrile imine compounds with alkenes or alkynes, which are prepared from aldehyde phenylhydrazones . Industrial production methods may involve multi-component reactions of aromatic aldehydes, malononitrile, and phenyl hydrazine derivatives .
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include pyrazole derivatives with modified functional groups.
Applications De Recherche Scientifique
1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Pyrazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound and its derivatives are investigated for their anti-inflammatory, analgesic, and anticancer properties.
Industry: Pyrazoles are used in the development of agrochemicals, such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- can be compared with other similar pyrazole compounds, such as:
1-Phenyl-3-methyl-5-aminopyrazole: This compound has an amino group instead of a carbonitrile group.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with an amino group at position 5.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro group and a carbaldehyde group. The uniqueness of 1H-Pyrazole-4-carbonitrile, 5-ethyl-3-methyl-1-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H13N3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
5-ethyl-3-methyl-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-13-12(9-14)10(2)15-16(13)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3 |
Clé InChI |
IZGZPJLVUZOQLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1C2=CC=CC=C2)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 3-[hexahydro-1,3-dimethyl-2,4,6-trioxo-5-(2-propenyl)-5-pyrimidinyl]-1,3-dimethylpropyl ester](/img/structure/B13971701.png)


![1H-Indole-3-acetonitrile, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B13971709.png)


![Ethyl 8-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13971737.png)
![Methyl 3-[(1,1-dimethylethoxy)carbonyl]-5-oxo-3-pyrrolidineacetate](/img/structure/B13971740.png)
![3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13971752.png)


